molecular formula C24H20ClN3O3S2 B2956780 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049965-85-6

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2956780
CAS No.: 1049965-85-6
M. Wt: 498.01
InChI Key: DTLIPINPQIJIGA-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked to a phenyl ring via an amide bond, with a pyrrolidine-2-carboxamide moiety modified by a 4-chlorophenylsulfonyl group. The benzothiazole scaffold is widely recognized for its pharmacological relevance, particularly in cancer and inflammation research . The 4-chlorophenylsulfonyl group may enhance metabolic stability and target binding affinity, as seen in structurally related compounds .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S2/c25-17-10-12-19(13-11-17)33(30,31)28-14-4-8-21(28)23(29)26-18-6-3-5-16(15-18)24-27-20-7-1-2-9-22(20)32-24/h1-3,5-7,9-13,15,21H,4,8,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLIPINPQIJIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), synthesis, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Component Description
IUPAC Name N-[3-(benzo[d]thiazol-2-yl)phenyl]-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide
Molecular Formula C₁₈H₁₅ClN₂O₃S
Molecular Weight 368.84 g/mol

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and the introduction of the benzo[d]thiazole moiety. A typical synthetic route may include:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate reagents such as 4-chlorobenzenesulfonyl chloride.
  • Coupling Reaction : The reaction between the benzo[d]thiazole derivative and the pyrrolidine intermediate.
  • Purification : Crystallization or chromatography to isolate the final product.

Anticancer Activity

Recent studies have demonstrated that compounds containing a benzothiazole moiety exhibit significant anticancer properties. For instance, SAR studies on benzothiazole derivatives have shown that modifications on the phenyl ring can enhance cytotoxicity against various cancer cell lines:

  • Compound Efficacy : In vitro testing has indicated that certain analogs of benzothiazole derivatives possess IC50 values comparable to established chemotherapeutics like doxorubicin .
Compound Cell Line IC50 (µM) Mechanism of Action
Compound 1A431< 5Induction of apoptosis
Compound 2Jurkat< 10Inhibition of Bcl-2 protein

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have evaluated its effectiveness against Gram-positive and Gram-negative bacteria:

  • Activity Results : The compound exhibited a significant reduction in bacterial viability, indicating its potential as an antimicrobial agent.
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Anticancer Efficacy in Preclinical Models :
    • A study demonstrated that the compound significantly inhibited tumor growth in xenograft models, with a notable decrease in tumor size after treatment .
    • Mechanistic studies revealed that the compound induces apoptosis through caspase activation and inhibition of cell cycle progression.
  • Antimicrobial Testing Against Clinical Isolates :
    • In vitro assays showed that the compound effectively inhibited the growth of multidrug-resistant strains, suggesting its potential application in treating resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazole Derivatives with Pyrrolidine/Piperidine Moieties

Compound 8c ():

  • Structure: 3-(S)-(N-Boc-Amino)-1-(6-((4-chlorophenyl)carbamoyl)benzo[d]thiazol-2-yl)pyrrolidine.
  • Key Differences: Replaces the sulfonyl group with a carbamoyl linker and includes a Boc-protected amino group.
  • Synthesis: Yielded 56% via nucleophilic substitution, suggesting moderate synthetic efficiency compared to the target compound’s unconfirmed route .
  • Activity: Acts as an Hsp90 C-terminal inhibitor, highlighting the benzothiazole’s role in disrupting chaperone function in cancer .

Compound 43 ():

  • Structure: (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide.
  • Key Differences: Substitutes 4-chlorophenyl with 4-nitrophenyl in the sulfonyl group.
  • Activity: Exhibits anti-inflammatory and analgesic effects (ulcerogenic index: 0.89 vs. 1.0 for indomethacin) .

Sulfonyl-Containing Analogs

N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide ():

  • Structure: Features a 4-chlorophenyl-thiazole and nitro-triazole group.
  • Key Differences: Lacks the benzothiazole-pyrrolidine framework but shares the 4-chlorophenyl motif.
  • Activity: Anti-tubercular activity via QSAR-driven design, emphasizing the chlorophenyl group’s role in hydrophobic interactions .

Chlorophenyl-Substituted Compounds

Compound 10 ():

  • Structure: 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide.
  • Key Differences: Replaces benzothiazole with indole and uses a propanamide linker.

Structural and Functional Analysis

Table 1: Key Comparative Data

Compound Core Structure Substituent Bioactivity Synthetic Yield Reference
Target Compound Benzothiazole-pyrrolidine 4-Cl-C6H4-SO2- Undisclosed (assumed anticancer) N/A N/A
Compound 8c (Hsp90 inhibitor) Benzothiazole-pyrrolidine 4-Cl-C6H4-CONH- Hsp90 inhibition 56%
Compound 43 (Anti-inflammatory) Benzothiazole-pyrrolidine 4-NO2-C6H4-SO2- Anti-inflammatory Not reported
(Anti-TB) Thiazole-triazole 4-Cl-C6H4- Anti-tubercular Not reported

Key Observations:

Sulfonyl vs. Carbamoyl Linkers: The sulfonyl group in the target compound and Compound 43 may improve solubility and binding compared to carbamoyl-linked analogs like 8c .

Chlorophenyl vs.

Benzothiazole vs.

Q & A

Q. What synthetic methodologies are commonly employed to construct the pyrrolidine-2-carboxamide core in this compound?

The pyrrolidine-2-carboxamide moiety can be synthesized via cyclization of γ-amino acids or through ring-closing metathesis (RCM) of diene precursors. For example, carboxamide formation often involves coupling activated carboxylic acid derivatives (e.g., NHS esters) with pyrrolidine-containing amines under mild basic conditions (e.g., DIPEA in DMF). Structural confirmation typically requires 1^1H/13^{13}C NMR and mass spectrometry .

Q. How is the sulfonyl group introduced onto the pyrrolidine ring, and what purification strategies are effective?

Sulfonylation of the pyrrolidine nitrogen is achieved using 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from DMSO/water mixtures is recommended for purification. Purity validation via HPLC (>98%) is critical to ensure reaction completion .

Q. What spectroscopic techniques are essential for characterizing the benzothiazole-phenyl linkage?

1^1H NMR is used to confirm the aromatic coupling pattern (e.g., meta-substitution on the phenyl ring), while IR spectroscopy verifies C-N/C-S stretches in the benzothiazole moiety (e.g., 1600–1500 cm1^{-1}). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in biological assays be resolved?

Discrepancies in solubility often arise from polymorphic forms or aggregation. Techniques like dynamic light scattering (DLS) and differential scanning calorimetry (DSC) can identify polymorphs. Co-solvent systems (e.g., DMSO/PEG 400) or nanoformulation strategies may improve bioavailability. Comparative studies should include pH-dependent solubility profiling .

Q. What mechanistic insights explain the role of the 4-chlorophenylsulfonyl group in target binding?

Molecular docking and molecular dynamics simulations suggest the sulfonyl group enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases). The chlorine atom contributes to halogen bonding, as evidenced by crystallographic studies of analogous sulfonamide derivatives .

Q. How can synthetic yield be optimized for the multi-step coupling of benzothiazole and pyrrolidine intermediates?

Yield improvements require careful control of reaction stoichiometry and temperature. For example, Suzuki-Miyaura coupling of the benzothiazole-phenyl boronic acid to a pyrrolidine precursor may benefit from microwave-assisted catalysis (e.g., 100°C, 30 min) and palladium catalysts like Pd(PPh3_3)4_4. Side-product analysis via LC-MS is critical to identify competing pathways .

Q. What strategies mitigate instability of the carboxamide bond under physiological conditions?

Stability studies (e.g., in simulated gastric fluid) reveal susceptibility to enzymatic hydrolysis. Structural modifications, such as replacing the amide with a urea or thiourea group, or introducing steric hindrance (e.g., ortho-methyl substituents), can enhance metabolic stability .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to address non-linear pharmacokinetics?

Use tiered dosing regimens (e.g., 0.1–100 µM) with frequent sampling intervals (0, 1, 4, 24 hrs). Compartmental modeling (e.g., non-linear mixed-effects modeling) accounts for saturation effects. Parallel in vitro CYP450 inhibition assays clarify metabolic pathways .

Q. What statistical approaches resolve discrepancies in IC50_{50}50​ values across independent studies?

Apply meta-analysis tools to harmonize data, considering variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays). Robust regression models minimize outlier effects .

Tables for Key Data

Table 1: Synthetic intermediates and characterization data

IntermediateSynthetic StepKey Spectral Data (1^1H NMR)Purity (HPLC)
Pyrrolidine-sulfonyl chloride precursorSulfonylationδ 3.2–3.5 (m, 4H, pyrrolidine), δ 7.6–7.8 (d, 2H, Ar-Cl)97%
Benzothiazole-phenyl boronic acidSuzuki couplingδ 8.1 (s, 1H, thiazole-H), δ 7.4–7.6 (m, 3H, Ar-H)95%

Table 2: Biological activity comparison across studies

StudyIC50_{50} (nM)Assay TypeCell Line
A12 ± 2KinaseHEK293
B45 ± 8KinaseHeLa
C9 ± 1BindingRecombinant

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